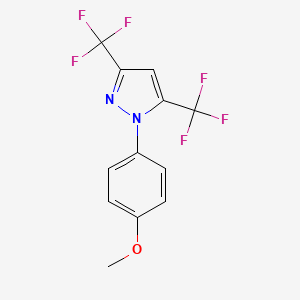![molecular formula C16H19N5O8 B12439612 [(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12439612.png)
[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a purine base, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Oxolane Ring: The oxolane ring is introduced through cyclization reactions, often using catalysts to facilitate the process.
Acetylation: The final step involves the acetylation of hydroxyl groups to form the acetoxy groups, using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines, depending on the nucleophile used.
Scientific Research Applications
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or induce apoptosis in cancer cells by modulating signaling pathways.
Comparison with Similar Compounds
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE can be compared with other similar compounds, such as:
[(2R,3S,4R,5R)-5-(2-AMINO-6-OXO-3,6-DIHYDRO-9H-PURIN-9-YL)-3,4-DIHYDROXYTETRAHYDROFURAN-2-YL]METHYL TETRAHYDROGEN TRIPHOSPHATE: This compound has a similar purine base but differs in the presence of phosphate groups instead of acetoxy groups.
[(2R,3S,4R,5R)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)-3,4-DIHYDROXYTETRAHYDROFURAN-2-YL]METHYL ACETATE: Similar structure but lacks the additional acetoxy group, leading to different chemical properties and reactivity.
The uniqueness of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N5O8 |
|---|---|
Molecular Weight |
409.35 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11+,12-,15-/m1/s1 |
InChI Key |
ULXDFYDZZFYGIY-JDTTZNEISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


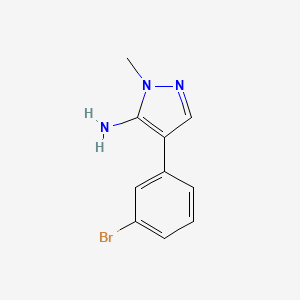
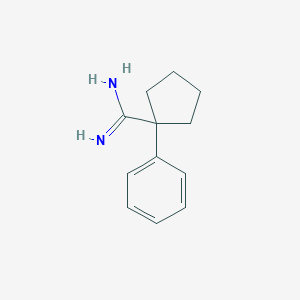
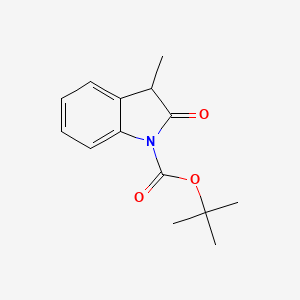

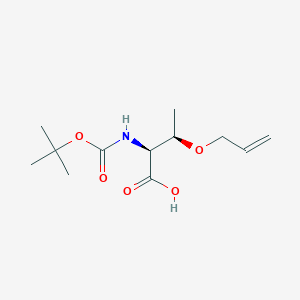

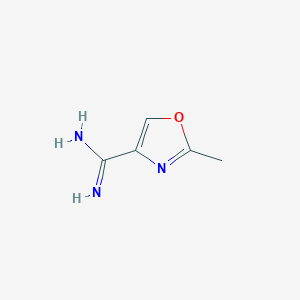
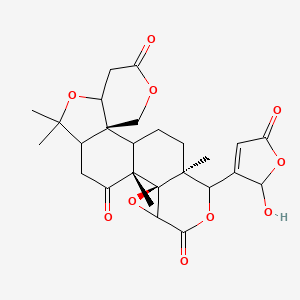
![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
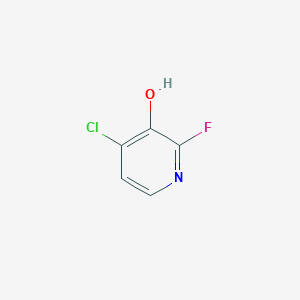

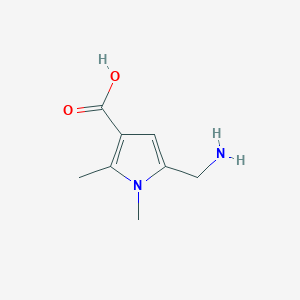
![7-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12439598.png)
